2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile
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Overview
Description
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile is a complex organic compound characterized by the presence of cyano groups and morpholine rings attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromobenzonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with morpholine groups. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano or morpholine groups.
Scientific Research Applications
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with biological molecules, while the morpholine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]-6-fluorobenzonitrile
- 2,6-bis[cyano(morpholin-4-yl)phenylmethyl]-4-chlorobenzonitrile
Uniqueness
2,6-bis[cyano(morpholin-4-yl)phenylmethyl]benzonitrile is unique due to its specific arrangement of cyano and morpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
2,6-bis(cyano-morpholin-4-yl-phenylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O2/c32-22-27-28(30(23-33,25-8-3-1-4-9-25)35-14-18-37-19-15-35)12-7-13-29(27)31(24-34,26-10-5-2-6-11-26)36-16-20-38-21-17-36/h1-13H,14-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNYHNNOKUKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C#N)(C4=CC=CC=C4)N5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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